5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole compounds often involves cyclization, hydrolysis, and sometimes decarboxylation steps, providing insights into potential pathways for producing 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. For instance, a one-pot methodology involving cyclization, hydrolysis, and acidification has been utilized for synthesizing related structures, showcasing a convenient and efficient method with high yield and purity compared to traditional approaches (Gui-jun, 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds, as determined by spectroscopic methods, highlights the influence of substituents on the pyrazole ring. Differences in molecular geometries are attributed to varying substituents, affecting intramolecular hydrogen bonding and overall molecular conformation. This insight is crucial for understanding the structure of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (Banerjee et al., 1999).
Scientific Research Applications
Application 1: Preparation of Ni(II) Complexes with Schiff Base Ligands
- Summary of the Application : This study involved the synthesis and characterization of two Ni(II) complexes, where HL1 and HL2 are (E)-1-((1-(2-hydroxyethyl)-1H-pyrazol-5-ylimino)methyl)-naphthalen-2-ol and (E)-ethyl-5-((2-hydroxynaphthalen-1-yl)methyleneamino)-1-methyl-1H-pyrazole-4-carboxylate, respectively .
- Methods of Application : The complexes were synthesized and characterized by X-ray crystallography, Electrospray Ionization Mass Spectrometry (ESI-MS), elemental analysis, and IR . Their uptake in biological macromolecules and cancer cells were preliminarily investigated through electronic absorption (UV-Vis), circular dichroism (CD) and fluorescence quenching measurements .
- Results or Outcomes : The spectroscopic studies indicated that these complexes could bind to DNA via groove, non-covalent, and electrostatic interactions . Furthermore, in vitro methyl thiazolyl tetrazolium (MTT) assays and Annexin V/PI flow cytometry experiments were performed to assess the antitumor capacity of the complexes against eight cell lines .
Application 2: Reaction of 1,2,4-Triazine-5-carbonitriles
- Summary of the Application : This study involved the solvent-free reaction of 1,2,4-triazine-5-carbonitriles with newly synthesized 5-[(2-hydroxyethyl)sulfanyl]- and 5-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}-3-amino-1,2,4-triazoles under heating .
- Methods of Application : The reaction was carried out under heating, in a solvent-free environment .
- Results or Outcomes : It was shown that in the case when the C5 atom of the 1,2,4-triazole ring bears hydroxy(ethoxy)ethylsulfanyl substituents, 5-amino-1,2,4-triazines are formed as the main reaction products .
Application 3: Synthesis of Hybrid Compounds of the 1,2,4-Triazine Series
- Summary of the Application : This study involved the reaction of 5-cyano-1,2,4-triazines with 5-sulfanyl-1,2,4-triazole analogs S-alkylated with mono- (MEG) or diethylene glycol (DEG) residues, with the aim to increase the hydrophilicity of the resulting hybrid compounds .
- Methods of Application : The reaction was carried out under alkaline conditions .
- Results or Outcomes : It was shown that in the case when the C5 atom of the 1,2,4-triazole ring bears hydroxy(ethoxy)ethylsulfanyl substituents, 5-amino-1,2,4-triazines are formed as the main reaction products .
Application 4: Synthesis of Azo Dye Derivatives
- Summary of the Application : This study involved the synthesis of novel azo dye pyrrole derivatives containing the azo-1H-pyrrole moiety .
- Methods of Application : The synthesis involved the reaction of aniline, 4-aminobenzoic acid, N,N-diethyl-p-phenylenediamine, N-ethyl-N-2-hydroxyethyl-p-phenylenediamine, and 5-aminoisophthalic acid .
- Results or Outcomes : The study resulted in the successful synthesis of novel azo dye pyrrole derivatives .
Application 5: Synthesis of Hybrid Compounds of the 1,2,4-Triazine Series
- Summary of the Application : This study involved the reaction of 5-cyano-1,2,4-triazines with 5-sulfanyl-1,2,4-triazole analogs S-alkylated with mono- (MEG) or diethylene glycol (DEG) residues, with the aim to increase the hydrophilicity of the resulting hybrid compounds .
- Methods of Application : The reaction was carried out under alkaline conditions .
- Results or Outcomes : It was shown that in the case when the C5 atom of the 1,2,4-triazole ring bears hydroxy(ethoxy)ethylsulfanyl substituents, 5-amino-1,2,4-triazines are formed as the main reaction products .
Application 6: Synthesis of Azo Dye Derivatives
- Summary of the Application : This study involved the synthesis of novel azo dye pyrrole derivatives containing the azo-1H-pyrrole moiety .
- Methods of Application : The synthesis involved the reaction of aniline, 4-aminobenzoic acid, N,N-diethyl-p-phenylenediamine, N-ethyl-N-2-hydroxyethyl-p-phenylenediamine, and 5-aminoisophthalic acid .
- Results or Outcomes : The study resulted in the successful synthesis of novel azo dye pyrrole derivatives .
Safety And Hazards
Future Directions
The future directions for the study of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCPVYUUASZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313096 | |
Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
58046-50-7 | |
Record name | 58046-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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